2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to a class of benzo[de]isoquinoline-dione derivatives functionalized with a piperazine-sulfonyl moiety. Its structure comprises a benzo[de]isoquinoline-dione core linked via an ethyl chain to a 4-(naphthalen-2-ylsulfonyl)piperazine group.
Properties
IUPAC Name |
2-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c32-27-24-9-3-7-21-8-4-10-25(26(21)24)28(33)31(27)18-15-29-13-16-30(17-14-29)36(34,35)23-12-11-20-5-1-2-6-22(20)19-23/h1-12,19H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVXEXWGSCKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps:
Formation of the Benzoisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Naphthylsulfonyl Group: This step involves sulfonylation, where a naphthylsulfonyl chloride reacts with the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoisoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the naphthyl ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The naphthylsulfonyl group is known to interact with protein binding sites, while the piperazine ring can modulate the compound’s overall binding affinity and specificity. The benzoisoquinoline core may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Varied Sulfonyl Substituents
The sulfonyl group on the piperazine ring is a critical determinant of biological activity. Key analogues include:
Key Findings :
- Substitution with pyrimidin-2-yl (as in compound 8 from ) reduces steric bulk but may lower receptor selectivity due to reduced π-π stacking interactions .
Analogues with Modified Isoquinoline-Dione Cores
Variations in the isoquinoline-dione scaffold influence binding kinetics and synthetic accessibility:
Key Findings :
- The benzo[de]isoquinoline-dione core in the target compound provides a rigid planar structure, favoring interactions with aromatic residues in receptor binding pockets, unlike the flexible isoindolinone core in compound 9 .
- Hybridization with imidazole () introduces hydrogen-bonding sites but may complicate synthesis due to multi-step cyclization .
Biological Activity
The compound 2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.55 g/mol. The structure includes a benzo[de]isoquinoline core, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 446.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
Enzyme Inhibition
Preliminary studies have demonstrated that this compound exhibits inhibitory effects on histone deacetylase (HDAC) enzymes. For instance, it has been reported to inhibit HDAC6 with an IC50 value of 66 nM, suggesting strong potential in modulating epigenetic regulation in cancer therapy .
Anticancer Properties
The compound has shown promising results in various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. A case study involving breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 25 μg/mL to 125 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a 40% decrease in cell viability after 48 hours. The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that at a concentration of 62.5 μg/mL, the compound effectively inhibited bacterial growth by more than 50%, outperforming standard antibiotics like levofloxacin .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can purity be optimized during synthesis?
- Methodology : The compound is synthesized via a multi-step process. A critical intermediate, 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is prepared by refluxing 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in toluene using triethylamine as a base . Subsequent sulfonylation with naphthalen-2-ylsulfonyl chloride introduces the sulfonyl group. Purity optimization involves column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Monitoring via HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, naphthalene aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ (e.g., m/z calculated for C₃₀H₂₇N₃O₄S: 526.1795; observed: 526.1798) .
- Melting Point (MP) : Consistent MP (e.g., >250°C) indicates crystallinity and absence of impurities .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Dynamic Light Scattering (DLS) detects aggregation.
- Stability : Incubate in PBS or cell culture media at 37°C for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Structural Modifications : Introduce substituents at the piperazine nitrogen (e.g., alkylation, sulfonylation) or the naphthalimide core (e.g., halogenation, methoxy groups) .
- Biological Screening : Test derivatives in target-specific assays (e.g., topoisomerase IIα inhibition, cytotoxicity via MTT assay on cancer cell lines). Cross-correlate activity trends with electronic (Hammett σ) and steric parameters .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA G-quadruplexes, kinase domains). Validate docking poses with Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 3.2, BBB permeability: low) to prioritize in vivo studies .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times (48–72 hours), and controls (e.g., doxorubicin as a positive control).
- Orthogonal Validation : Confirm cytotoxicity via dual methods (e.g., MTT and apoptosis assays using Annexin V/PI staining) .
Q. What experimental designs are optimal for evaluating the compound’s synergistic effects with existing therapies?
- Methodology :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (e.g., CI < 1) with chemotherapeutics like cisplatin. Test in 3D tumor spheroids to mimic in vivo conditions .
- Mechanistic Studies : Perform RNA-seq to identify pathways modulated by the combination (e.g., apoptosis genes BAX/BCL-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
